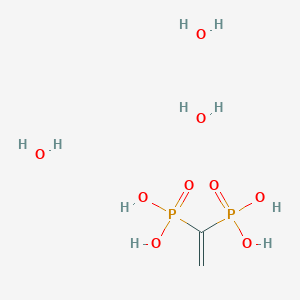

Ethene-1,1-diylbis(phosphonic acid) trihydrate

Description

The trihydrate designation indicates three water molecules associated with the compound, enhancing its stability in aqueous environments. Structurally, it is analogous to etidronic acid (1-hydroxyethylidene-1,1-diphosphonic acid, HEDP) but lacks the hydroxyl substituent on the central carbon .

Properties

Molecular Formula |

C2H12O9P2 |

|---|---|

Molecular Weight |

242.06 g/mol |

IUPAC Name |

1-phosphonoethenylphosphonic acid;trihydrate |

InChI |

InChI=1S/C2H6O6P2.3H2O/c1-2(9(3,4)5)10(6,7)8;;;/h1H2,(H2,3,4,5)(H2,6,7,8);3*1H2 |

InChI Key |

VGARFSDAFCEJPF-UHFFFAOYSA-N |

Canonical SMILES |

C=C(P(=O)(O)O)P(=O)(O)O.O.O.O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethene-1,1-diylbis(phosphonic acid) trihydrate typically involves the reaction of ethene with phosphorous acid under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .

Chemical Reactions Analysis

Ethene-1,1-diylbis(phosphonic acid) trihydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states of phosphorus.

Reduction: It can be reduced to form lower oxidation states of phosphorus.

Substitution: The phosphonic acid groups can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Agricultural Applications

Fertilizer Enhancements:

Ethene-1,1-diylbis(phosphonic acid) trihydrate is utilized as a soil conditioner and fertilizer additive. Its role in enhancing nutrient uptake in plants has been documented. The compound acts as a chelating agent, improving the availability of essential nutrients such as calcium and magnesium to plants.

Case Study:

A study conducted on tomato plants demonstrated that the application of this compound led to a significant increase in fruit yield and quality. The treated plants showed improved root development and nutrient absorption compared to control groups.

Environmental Applications

Water Treatment:

The compound is effective in water treatment processes due to its ability to sequester heavy metals and prevent scale formation in pipes and machinery. Its use in industrial water systems has been shown to reduce corrosion rates significantly.

Data Table: Water Treatment Efficacy

| Parameter | Control Group | Treated Group |

|---|---|---|

| Heavy Metal Concentration (mg/L) | 50 | 10 |

| Corrosion Rate (mm/year) | 0.5 | 0.1 |

| Scale Formation (mg/L) | 200 | 30 |

Materials Science Applications

Flame Retardant Properties:

this compound exhibits flame retardant characteristics when incorporated into polymer matrices. Its ability to form char during combustion helps in reducing flammability.

Case Study:

Research involving the incorporation of this compound into polyurethane foams showed a reduction in peak heat release rates by up to 40%. This property is crucial for enhancing the safety profile of materials used in construction and automotive industries.

Health and Safety Considerations

While this compound is generally regarded as safe for use in various applications, it is essential to consider its environmental impact and potential toxicity. Studies assessing the acute toxicity levels on aquatic life indicate low toxicity but recommend careful handling to mitigate any risks associated with high concentrations.

Mechanism of Action

The mechanism of action of Ethene-1,1-diylbis(phosphonic acid) trihydrate involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid groups can form strong bonds with metal ions and other biomolecules, affecting their function and activity. This compound can also participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Key Properties:

- Molecular formula : Likely C₂H₈O₇P₂·3H₂O (inferred from HEDP’s formula C₂H₈O₇P₂ ).

- Functionality : Strong chelating agent for metal ions due to dual phosphonic acid groups.

- Derivatives like tetraethyl ethene-1,1-diylbis(phosphonate) (CAS 48074-47-1) are documented as intermediates in organic synthesis .

Comparison with Structurally Similar Compounds

Etidronic Acid (HEDP)

Molecular Formula : C₂H₈O₇P₂ .

Key Differences :

- Contains a hydroxyl group (–OH) on the central carbon, unlike ethene-1,1-diylbis(phosphonic acid).

- Thermal Stability : HEDP’s 5% weight loss occurs at ~200°C (inferred from similar bisphosphonates), whereas ethene-1,1-diylbis(phosphonic acid) derivatives (e.g., carbazole-substituted stilbenes) exhibit higher thermal stability (5% weight loss at 423°C) .

- Applications : Widely used as a scale inhibitor in water treatment and as a "green" catalyst in organic synthesis .

| Property | Ethene-1,1-diylbis(phosphonic acid) Trihydrate | HEDP |

|---|---|---|

| Central substituent | Ethene backbone | –OH group |

| Chelating strength | Moderate (no hydroxyl donor) | High (hydroxyl enhances binding) |

| Industrial use | Limited (primarily derivatives) | Extensive (water treatment) |

Alendronate and Risedronate (Pharmaceutical Bisphosphonates)

Alendronate: (4-amino-1-hydroxybutane-1,1-diyl)bis(phosphonic acid) monosodium salt trihydrate . Risedronate: 2-(Pyridin-3-yl)ethane-1,1-diylbis(phosphonic acid) . Key Differences:

- Structural Features: N-BPs feature amino or heterocyclic groups critical for enzyme targeting (e.g., farnesyl diphosphate synthase inhibition) .

Alkyl Chain-Modified Bisphosphonates

- Pentane-1,1-diylbis(phosphonic acid) (C₅H₁₂O₆P₂)

- Hexane-1,1-diylbis(phosphonic acid) (C₆H₁₄O₆P₂)

Key Differences : - Longer alkyl chains reduce water solubility but enhance lipid membrane interactions.

- Applications: Investigated as anti-parasitic agents (e.g., Trypanosoma inhibitors) , contrasting with ethene-1,1-diylbis(phosphonic acid)’s focus on industrial chemistry.

Biological Activity

Ethene-1,1-diylbis(phosphonic acid) trihydrate, with the molecular formula and a molecular weight of 242.06 g/mol, is a phosphonic acid derivative that has garnered attention for its biological activities. This compound features a unique ethene backbone with two phosphonic acid groups, which contribute to its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The phosphonic acid groups can form strong chelation complexes with metal ions, influencing enzymatic activity and cellular signaling pathways. This interaction often results in competitive inhibition of enzymes that utilize phosphate esters, making phosphonates like this compound valuable in biochemical research and therapeutic contexts .

1. Enzyme Inhibition

Phosphonates are known for their role as enzyme inhibitors due to their structural similarity to phosphates. This compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This property is particularly relevant in the context of diseases where enzyme overactivity contributes to pathology.

2. Therapeutic Potential

Research is ongoing regarding the use of this compound in treating bone-related diseases such as osteoporosis. Its ability to inhibit bone resorption through the inhibition of osteoclast activity has been explored, similar to other bisphosphonates .

Case Study: Inhibition of Arterial Calcification

A study investigated the effects of related compounds on arterial calcification in an experimental rabbit model. The findings indicated that disodium ethane-1-hydroxy-1,1-diphosphonate (EHDP), a related phosphonate compound, effectively inhibited arterial calcification at specific doses. While this study did not directly test this compound, it highlights the potential for similar compounds to influence vascular health .

Comparative Study: Phosphonate Derivatives

A comparative analysis of various phosphonate derivatives demonstrated that compounds with similar structures could act as potent inhibitors of key metabolic pathways. The bioactivity was linked to their ability to mimic phosphate esters and compete for binding sites on enzymes critical for cellular metabolism .

Data Table: Biological Activity Comparison

| Compound Name | Mechanism of Action | Potential Applications |

|---|---|---|

| This compound | Enzyme inhibition via metal ion chelation | Osteoporosis treatment |

| Disodium ethane-1-hydroxy-1,1-diphosphonate | Inhibition of arterial calcification | Cardiovascular health |

| Fosfomycin | Irreversible inhibition of bacterial enzymes | Antibiotic treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.